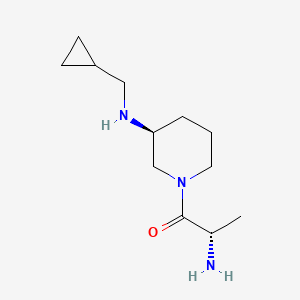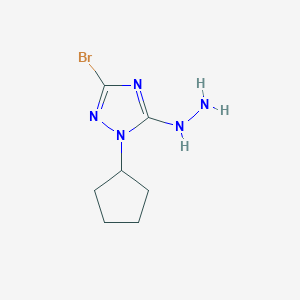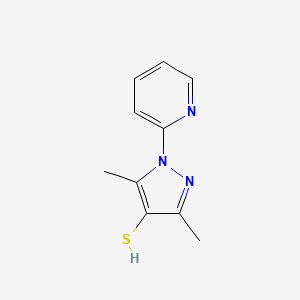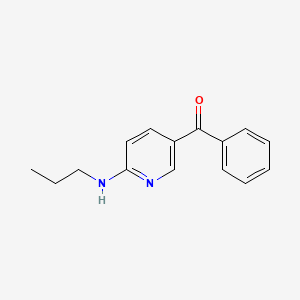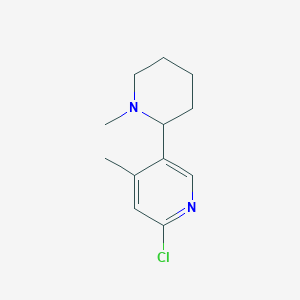![molecular formula C9H9ClN2OS B11799941 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a chlorine atom at the 7th position and an ethoxy group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine typically involves the reaction of 7-chloro-4-hydroxybenzo[d]thiazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with an ethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-ethoxybenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-4-methoxybenzo[d]thiazol-2-amine
- 7-Chloro-4-hydroxybenzo[d]thiazol-2-amine
- 7-Chloro-4-methylbenzo[d]thiazol-2-amine
Uniqueness
7-Chloro-4-ethoxybenzo[d]thiazol-2-amine is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C9H9ClN2OS |
|---|---|
Poids moléculaire |
228.70 g/mol |
Nom IUPAC |
7-chloro-4-ethoxy-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-13-6-4-3-5(10)8-7(6)12-9(11)14-8/h3-4H,2H2,1H3,(H2,11,12) |
Clé InChI |
QIDNVTVPMYCRBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C=C1)Cl)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


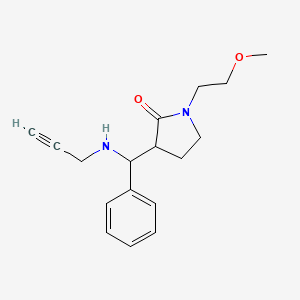
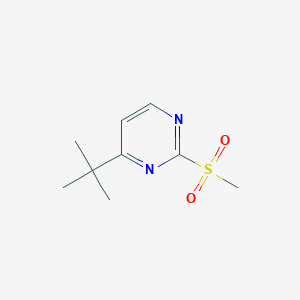
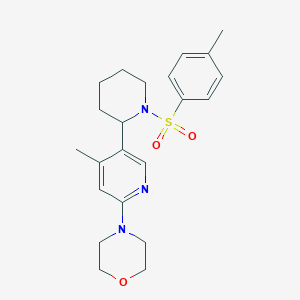
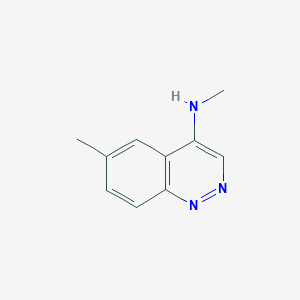
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

